2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a synthetic organic compound featuring a pyrrolidin-1-yl ethanone core modified with a 5-bromopyrimidin-2-yloxy substituent at the pyrrolidine ring and a benzylsulfanyl group at the ethanone moiety.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWYVLIOHOENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Fragmentation
The target compound’s structure comprises three modular units:
- Pyrrolidine-1-yl ethanone backbone : Likely derived from pyrrolidine functionalization.
- 5-Bromopyrimidin-2-yloxy group : Introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.
- Benzylsulfanyl moiety : Installed through thiol-alkylation or disulfide interchange.
Retrosynthetically, disconnecting the amide bond reveals 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine and 2-(benzylsulfanyl)acetic acid as potential precursors.
Synthetic Pathways and Methodological Considerations
Pyrrolidine Intermediate Synthesis
Mitsunobu Reaction for Ether Formation
The 3-hydroxy pyrrolidine intermediate can be synthesized via Mitsunobu reaction between pyrrolidin-3-ol and 5-bromopyrimidin-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–25°C achieves efficient etherification.
Example Protocol :
- Dissolve pyrrolidin-3-ol (1.0 equiv) and 5-bromopyrimidin-2-ol (1.2 equiv) in anhydrous THF.
- Add triphenylphosphine (1.5 equiv) and DEAD (1.5 equiv) dropwise at 0°C.
- Stir for 12 h at 25°C, then concentrate and purify via silica gel chromatography (hexane/EtOAc 3:1).
Palladium-Catalyzed Coupling
Alternatively, a Ullmann coupling between 3-iodopyrrolidine and 5-bromopyrimidin-2-ol using CuI/trans-1,2-diaminocyclohexane in dioxane at 110°C achieves the ether linkage.
Introduction of the Benzylsulfanyl Group
Thiol-Alkylation Strategy
Reaction of 2-chloro-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one with benzyl mercaptan in the presence of K2CO3 in DMF at 50°C provides the thioether.
Optimization Notes :
- Excess benzyl mercaptan (2.0 equiv) ensures complete displacement.
- Anhydrous conditions prevent hydrolysis of the ethanone intermediate.
Disulfide Intermediates
Oxidation of benzyl mercaptan to bis(benzyl) disulfide, followed by reaction with 2-mercapto-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one under reductive conditions (e.g., TCEP), offers an alternative route.
Critical Evaluation of Reaction Conditions
Catalytic Systems for Etherification
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Side Products |
|---|---|---|---|---|
| CuI/trans-DACH | Dioxane | 110 | 59 | Dehalogenation |
| Pd(OAc)₂/Xantphos | Toluene | 100 | 72 | Homocoupling |
| Mitsunobu (DEAD/PPh₃) | THF | 25 | 68 | Triphenylphosphine oxide |
Copper-based systems, while cost-effective, risk dehalogenation of the bromopyrimidine. Palladium catalysts improve selectivity but require stringent anhydrous conditions.
Solvent and Base Effects on Thiol-Alkylation
- DMF : Enhances nucleophilicity of benzyl mercaptan but may promote ethanone hydrolysis.
- K2CO3 vs. Cs2CO3 : Potassium carbonate minimizes base-induced elimination compared to cesium.
Analytical and Characterization Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 4.35 (s, 2H, SCH₂Ph), 3.95–3.75 (m, 4H, pyrrolidine), 2.85 (s, 2H, COCH₂S).
- LC-MS (ESI+) : m/z 462 [M+H]⁺.
Purity and Yield Optimization
Recrystallization from MeOH/H₂O (9:1) yields >99% purity by HPLC. Column chromatography (SiO₂, EtOAc/hexane 1:2) achieves 65–70% isolated yield.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
- Mitsunobu vs. Ullmann Coupling : DEAD/PPh₃ costs (~$320/mol) vs. CuI (~$50/mol) favor copper catalysis for large-scale synthesis.
- Benzyl Mercaptan Handling : Requires inert atmosphere due to volatility and odor.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyrimidine moiety can be reduced to the corresponding pyrimidine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids or proteins.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the benzylsulfanyl and bromopyrimidine groups may confer unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromopyrimidine moiety could facilitate binding to nucleic acids or proteins, while the benzylsulfanyl group might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the 1-{3-[(pyrimidinyl)oxy]pyrrolidin-1-yl}ethan-1-one scaffold but differ in substituents, which critically influence physicochemical and biochemical properties. Below is a comparative analysis based on available evidence:
Core Scaffold Modifications
Key Observations:
- Bromine’s steric bulk may also reduce metabolic degradation.
- Molecular Weight : The target compound (424.31 g/mol) exceeds analogs like (398.20 g/mol) due to the benzylsulfanyl group, which may impact membrane permeability.
Biological Activity
The compound 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Benzylsulfanyl group : This moiety is known for its ability to enhance lipophilicity, potentially improving the compound's bioavailability.
- Pyrrolidine ring : This cyclic amine can influence the compound's interaction with biological targets.
- 5-Bromopyrimidine moiety : The presence of bromine can enhance the compound's reactivity and selectivity towards certain biological pathways.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing promising pharmacological properties:
Anticancer Activity
Recent studies have indicated that derivatives of benzylsulfanyl compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including:
- MCF-7 (breast cancer) : Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| 7c | A549 | 0.728 |
| 7d | A549 | 0.503 |
Anticonvulsant Activity
The compound has also been explored for its anticonvulsant properties. Similar structures have been shown to provide protection in various seizure models, such as:
- Maximal Electroshock (MES) test
- Pentylenetetrazole (PTZ) test
In these models, compounds demonstrated significant protective effects at various dosages, indicating potential for development as anticonvulsants.
The mechanism of action of this compound is thought to involve:
- Inhibition of Specific Enzymes : The compound may target key enzymes involved in cancer cell proliferation or seizure activity.
- Interaction with Receptors : It could modulate receptor activity that is critical in signaling pathways associated with tumor growth or neuronal excitability.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Anticancer Studies : A study assessed the effects of similar benzylsulfanyl derivatives on MCF-7 and A549 cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
- Anticonvulsant Studies : Research on N-benzyl derivatives showed effectiveness in animal models for epilepsy, suggesting that modifications to the benzylsulfanyl structure could yield potent anticonvulsants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
